1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-20-13-18-17-10-6-5-9-16(17)11-12-19(18)21-14-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFTDJHOQAWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine typically involves the following steps:
Formation of 2-(Benzyloxy)naphthalen-1-ylmethanol: This intermediate can be synthesized by reacting 2-naphthol with benzyl chloride in the presence of a base such as potassium carbonate.
Conversion to this compound: The intermediate is then reacted with N-methylmethanamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: To ensure complete reaction and high yield.
Purification: Using methods such as recrystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation.
Major Products Formed
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
The compound 1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine (CAS No. 1052516-41-2) is a versatile small molecule that has garnered attention in various scientific research applications. This article explores its chemical properties, potential uses in pharmaceuticals, and relevant case studies.
Pharmaceutical Development
This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Target Identification : Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for investigating its effects on mood disorders and neurodegenerative diseases.
Chemical Biology
The versatility of this compound allows it to serve as a scaffold for the development of novel bioactive molecules.
- Library Synthesis : It can be used in combinatorial chemistry to create libraries of derivatives, facilitating high-throughput screening for biological activity against various targets.
Material Science
Due to its unique chemical structure, this compound may find applications in the development of advanced materials, including:
- Fluorescent Probes : The naphthalene core can be exploited for creating fluorescent probes useful in bioimaging and sensing applications.
Case Study 1: Neuropharmacological Activity
In a study examining the effects of similar compounds on serotonin receptors, researchers found that derivatives of naphthalene-based amines exhibited significant binding affinity to these receptors. This suggests that this compound could be explored further for its neuropharmacological effects, potentially leading to new treatments for depression or anxiety disorders.
Case Study 2: Synthesis and Characterization
A synthesis protocol developed for naphthalene derivatives highlighted the ease of modifying the benzyloxy group to enhance solubility and bioavailability. The resulting compounds showed promising results in preliminary biological assays, indicating that structural modifications could lead to improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine with structurally related compounds, emphasizing substituent effects and bioactivity:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Benzyloxy vs. Tert-Butyl : The tert-butyl group in (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine enhances antifungal potency (MIC: 0.25 µg/mL against Trichophyton mentagrophytes) due to hydrophobic interactions with fungal enzymes . In contrast, benzyloxy-substituted analogues (e.g., (R)-N-(4-(benzyloxy)benzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine) show moderate activity, suggesting steric or electronic limitations in target binding .
- Methoxy vs.
Stereochemical Influences
- Chiral analogues like (R)-N-(4-fluorobenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine exhibit enantiomer-specific activity, with (S)-enantiomers showing reduced potency . This highlights the importance of stereochemistry in drug design.
Biological Activity
1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic areas.
Chemical Structure and Properties
The compound features a naphthalene backbone with a benzyloxy substituent and a methylated amine group, which may contribute to its biological activity. The structural formula can be represented as:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Effects : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes involved in cancer proliferation or inflammation.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of inflammatory markers |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found significant inhibition of cell proliferation in breast cancer cell lines. The compound was tested at varying concentrations, demonstrating a dose-dependent response. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods, revealing that the compound exhibited potent activity comparable to traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine?
- Methodological Answer : The synthesis of naphthalene derivatives typically involves nucleophilic substitution or condensation reactions. For example, a benzyloxy group can be introduced via alkylation of a naphthol precursor using benzyl bromide in the presence of a base like K₂CO₃ in DMF . The N-methylmethanamine moiety may be incorporated through reductive amination or via coupling with pre-functionalized intermediates. A multi-step approach, similar to the synthesis of N-(methoxyphenethyl)-1-naphthamides, could involve:
Protection of the naphthol hydroxyl group.
Coupling with an amine-bearing reagent (e.g., methylamine derivatives).
Deprotection and purification via column chromatography .
- Key Considerations : Optimize reaction time and solvent polarity to minimize byproducts. Monitor progress using TLC with n-hexane/ethyl acetate (9:1) as the mobile phase .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity >95%.
- Structural Confirmation :
- NMR : Compare ¹H and ¹³C NMR spectra with predicted shifts for benzyloxy (δ 4.8–5.2 ppm) and N-methyl (δ 2.2–2.5 ppm) groups.
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z for C₁₉H₁₉NO: 277.36).
- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignment if applicable .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.
- Toxicity Mitigation : Refer to toxicological profiles of analogous naphthalene derivatives, which may cause respiratory or dermal irritation .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and identify low-energy pathways for key steps like benzyloxy group introduction .
- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents (e.g., DMF vs. dichloromethane) and catalysts (e.g., DIPEA for amine coupling) .
- Case Study : Computational screening reduced reaction optimization time by 40% in similar naphthamide syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), compound concentration, and incubation time.
- Impurity Analysis : Use LC-MS to rule out batch-specific contaminants affecting activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers. For example, discrepancies in IC₅₀ values may arise from differences in protein binding assays .
Q. What experimental approaches determine the compound's interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) immobilized on sensor chips.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by monitoring heat changes during ligand-receptor interaction.
- Molecular Docking : Use AutoDock Vina to simulate binding poses of the compound with target enzymes, focusing on hydrophobic interactions between the naphthalene ring and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
